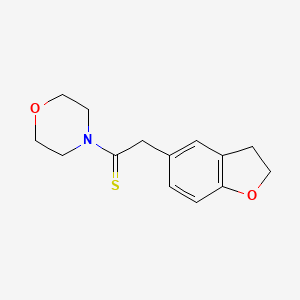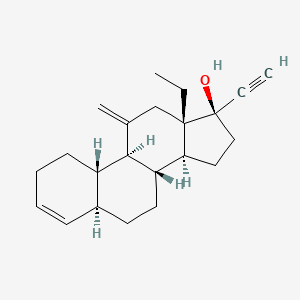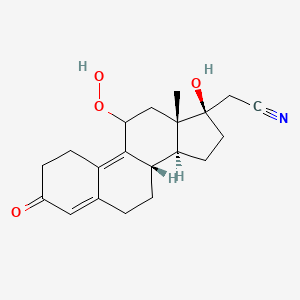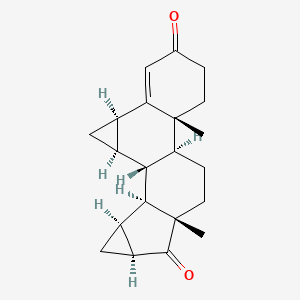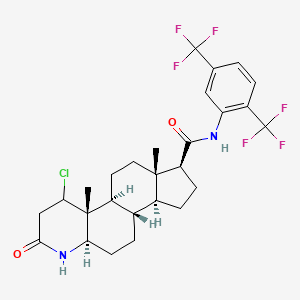
Levonorgestrel Impurity B
Übersicht
Beschreibung
Levonorgestrel Impurity B, also known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is a reference standard in the European Pharmacopoeia . It is related to Levonorgestrel, a synthetic progestogen used as an oral contraceptive or emergency contraceptive pill .
Molecular Structure Analysis
The molecular formula of this compound is C21H28O2 . The InChI string is1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15 (22)13-14 (16)5-7-18 (17)19 (20)10-12-21 (20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 312.45 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
GC-MS Analysis for Impurities : A study by Ali et al. (2019) developed a gas chromatography-mass spectrometric (GC-MS) method for analyzing Levonorgestrel (LEV) and its impurities. This method is characterized as simple and sensitive for simultaneous analysis of LEV and its impurities, demonstrating its utility in quality control of pharmaceuticals containing LEV (Hazim M Ali, M. Gamal, N. Abdelwahab, & N. Farid, 2019).
Comparative Study on Chromatographic Techniques : A comparative study by Chankvetadze et al. (2003) investigated capillary liquid chromatography (CLC) and capillary electrochromatography (CEC) for determining the enantiomeric purity of Levonorgestrel and its pharmaceutical formulation, including the analysis of impurities (B. Chankvetadze, I. Kartozia, C. Yamamoto, Y. Okamoto, & G. Blaschke, 2003).
Environmental Impact Studies
Endocrine-Disrupting Properties : Tang et al. (2012) conducted a study on the adsorption properties and degradation dynamics of Levonorgestrel in soils. The research highlights its role as an endocrine-disrupting chemical, emphasizing its environmental impact and the risk it poses to ecosystems (T. Tang, Tianyu Shi, Deguang Li, Jinming Xia, Q. Hu, & Yongsong Cao, 2012).
Impact on Aquatic Life : Säfholm et al. (2012) studied the effects of Levonorgestrel on the frog Xenopus tropicalis, showing that environmental concentrations of this progestin impaired oogenesis in adult frogs. This study is significant in understanding the ecological impact of pharmaceutical impurities like Levonorgestrel in aquatic environments (M. Säfholm, Anna Norder, J. Fick, & C. Berg, 2012).
Drug Delivery and Formulation Studies
Protransfersome Gel Formulations : Jain et al. (2005) focused on the formulation and evaluation of protransfersome gel (PTG) for transdermal delivery of Levonorgestrel. This study highlights the development of a vesicular drug carrier system for effective and stable transdermal administration of Levonorgestrel, which can be applicable for studying impurities in drug formulations (S. Jain, R. Sapre, A. Tiwary, & N. Jain, 2005).
Mixture Effects on Reproduction : Runnalls et al. (2015) explored the reproductive effects of Levonorgestrel and ethinylestradiol on the fathead minnow, providing insights into the mixture toxicity of pharmaceuticals and their impurities. This study is crucial for understanding the combined effects of pharmaceutical impurities on aquatic organisms (T. Runnalls, N. Beresford, S. Kugathas, L. Margiotta-Casaluci, M. Scholze, A. Scott, & J. Sumpter, 2015).
Impurity Identification and Characterization
- LC-MS/MS Approach for Impurity Analysis : Zheng et al. (2014) developed an integrated LC-MS/MS approach for detecting and characterizing trace impurities in drugs. This method could be applied to identify and quantify impurities like Levonorgestrel in pharmaceuticals (Ya-jie Zheng, Jiuming He, Ruiping Zhang, Yu-cheng Wang, Ju-xian Wang, Huiqing Wang, Yan Wu, Wen-yi He, & Z. Abliz, 2014).
Wirkmechanismus
Target of Action
Levonorgestrel Impurity B, a synthetic progestogen, primarily targets progesterone and androgen receptors . It also interacts with the gonadotropin-releasing hormone (GnRH) from the hypothalamus . These targets play a crucial role in the regulation of the menstrual cycle and ovulation.
Mode of Action
this compound binds to progesterone and androgen receptors, leading to the suppression of gonadotropins and inhibition of ovulation . It also slows the release of GnRH from the hypothalamus . This interaction impedes follicular development and maturation, as well as the release of the egg itself .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various dosing regimens. Maximum serum concentrations of Levonorgestrel were reached between 1.5 and 2.6 hours after administration . The area under the curve was significantly higher for a single dose of 1.5 mg during the first 12 hours .
Result of Action
The primary result of this compound’s action is the inhibition of ovulation. By suppressing gonadotropins and slowing the release of GnRH, the compound prevents the rupture of follicles and the release of viable eggs from the ovaries .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of Levonorgestrel Impurity B are not fully elucidated. It’s likely that it shares some properties with Levonorgestrel, which is known to interact with various enzymes, proteins, and other biomolecules. For instance, Levonorgestrel is known to interact with progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus .
Cellular Effects
The cellular effects of this compound are not well-studied. Levonorgestrel, however, is known to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Levonorgestrel, however, works by interfering with the process of ovulation, impeding follicular development and maturation, and/or the release of the egg from the ovary .
Temporal Effects in Laboratory Settings
Levonorgestrel has been shown to have sustained release when administered via certain methods, such as intrauterine devices .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Levonorgestrel have shown that it can cause reproductive inhibition at a dosage of 2 mg/kg .
Metabolic Pathways
Levonorgestrel undergoes metabolism through Phase I and II via hydroxylation, reduction, and conjugation in the liver .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is limited. Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-MJCUULBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652581 | |
| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-67-1 | |
| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
